2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenoxyacetyl group, a thioureido group, and a tetrahydrobenzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted benzene and a thiol under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Attachment of the Thioureido Group: This step involves the reaction of the intermediate with thiourea under basic conditions to form the thioureido linkage.
Phenoxyacetylation: The final step involves the acylation of the thioureido intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the thioureido group to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of thioureido and phenoxyacetyl groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The phenoxyacetyl group may facilitate binding to hydrophobic pockets in proteins, while the thioureido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-sulfonamide
Uniqueness
Compared to similar compounds, 2-(3-(2-Phenoxyacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and physicochemical properties. The presence of the carboxamide group, in particular, can influence its solubility and binding affinity to biological targets.
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c19-16(23)15-12-8-4-5-9-13(12)26-17(15)21-18(25)20-14(22)10-24-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,19,23)(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLGMOFBZEDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)COC3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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